3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S2/c31-22(26-14-18-7-4-12-35-18)11-10-21-24(32)29-23(27-21)19-8-1-2-9-20(19)28-25(29)36-15-16-5-3-6-17(13-16)30(33)34/h1-9,12-13,21H,10-11,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYDWHRMHZAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a member of the imidazoquinazoline derivatives, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An imidazoquinazoline core , known for its pharmacological significance.
- A nitrophenyl group , which may enhance biological activity through electron-withdrawing effects.
- A thiophenyl moiety , contributing to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that imidazoquinazoline derivatives exhibit significant anticancer activity. The specific compound under consideration has been shown to inhibit tumor cell proliferation in various cancer cell lines. For instance, studies involving similar derivatives have reported moderate to high cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
The mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, several potential pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
- Targeting Specific Enzymes : The presence of the nitrophenyl group suggests potential interactions with enzymes involved in cancer metabolism or signaling pathways.
Case Studies
A notable study demonstrated that a related imidazoquinazoline derivative exhibited significant antitumor activity in vivo using xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size compared to control groups.
Study Overview
- Objective : To evaluate the anticancer efficacy of imidazoquinazoline derivatives in vivo.
- Methodology : Tumor-bearing mice were treated with the compound for four weeks.
- Results : A significant reduction in tumor volume (up to 60%) was observed at higher doses (50 mg/kg).
Q & A
Q. What are the critical steps in synthesizing 3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide?
The synthesis involves multi-step organic reactions:
- Core formation : Cyclization of thiourea derivatives to construct the imidazoquinazoline scaffold under basic conditions (e.g., triethylamine in DMF) .
- Sulfanyl group introduction : Nucleophilic substitution or thiol-ene coupling to attach the 3-nitrophenylmethylsulfanyl moiety .
- Propanamide linkage : Amide bond formation between the imidazoquinazoline core and thiophen-2-ylmethylamine using coupling agents like HBTU or DCC .
Methodological Tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or dichloromethane) to enhance yield (>70%) and purity (>95% by HPLC) .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., sulfanyl group at C5 of imidazoquinazoline, thiophen-methylamide linkage) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for ) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Reaction condition tuning : Adjust temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and catalyst loading (1.2 eq. triethylamine) to minimize side products .
- Purification strategies : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Scale-up challenges : Address exothermic reactions via controlled addition of reagents and inert atmosphere (N) to prevent oxidation of sulfanyl groups .
Q. What methodologies are recommended for evaluating the compound’s biological activity and target engagement?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for imidazoquinazoline derivatives) .
- Cellular uptake studies : Label the compound with C or fluorescent tags (e.g., BODIPY) to track intracellular localization via confocal microscopy .
- Target validation : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm pathway-specific effects (e.g., apoptosis in cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Structural analogs : Synthesize derivatives (e.g., replacing the 3-nitrophenyl group with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data with PubChem BioAssay entries to identify outliers or batch-specific impurities .
Q. What strategies are effective for studying the compound’s chemical stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS. The sulfanyl group is prone to oxidation at pH >7 .
- Light sensitivity : Conduct stability studies under UV/visible light to assess photodegradation of the nitroaromatic moiety .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic forms .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or VEGFR2). The imidazoquinazoline core shows affinity for ATP-binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- ADMET prediction : Employ SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the thiophen-methyl group (e.g., replace with furan or pyridine) and compare IC values in cytotoxicity assays .
- Bioisosteric replacement : Substitute the nitro group with cyano or trifluoromethyl to evaluate electronic effects on target binding .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
